

# Technical Support Center: FHD-286 Clinical Trial Safety

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Fhd-286  |           |
| Cat. No.:            | B8820906 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) and overall safety profile of **FHD-286** as observed in clinical trials. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental and clinical use of this BRG1/BRM inhibitor.

# Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the established dose-limiting toxicities (DLTs) for FHD-286 in clinical trials?

A1: In the Phase 1 dose-escalation study (NCT04891757) involving patients with relapsed or refractory acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS), the following DLTs were identified:

- Grade 3 hyperbilirubinemia at the 5 mg once daily dose level.[1][2]
- Grade 3 muscular weakness at the 10 mg once daily dose level.[1][2]

The 10 mg once daily dosage was determined to be not tolerated.[1][2]

Q2: A patient in our study is presenting with fever, respiratory distress, and fluid retention. What could be the cause and how should it be managed?

### Troubleshooting & Optimization





A2: These symptoms are characteristic of Differentiation Syndrome (DS), which is a known serious adverse event associated with **FHD-286**.[1][2] DS is linked to the drug's mechanism of action, which promotes the differentiation of leukemic cells.[1] In the Phase 1 trial, DS was the most common serious treatment-related adverse event (TRAE), occurring in 10% of patients.[1] [2] An independent committee later adjudicated DS in 15% of patients, with some cases being severe (Grade 3 or 4).[1][2]

Troubleshooting Steps for Suspected Differentiation Syndrome:

- Immediate Action: Promptly notify the principal investigator and the medical monitor.
- Monitoring: Closely monitor vital signs, respiratory status, and fluid balance.
- Management: Guidelines for monitoring and managing suspected DS should be strictly
  followed as per the clinical trial protocol.[1] This may involve the initiation of corticosteroids
  and supportive care.
- Reporting: Report the adverse event according to the study's safety reporting guidelines.

A partial clinical hold was previously placed on the **FHD-286** trial for AML/MDS by the FDA following a patient death potentially related to differentiation syndrome, underscoring the critical nature of this toxicity.[3]

Q3: What are the most common, non-dose-limiting adverse events observed with **FHD-286**?

A3: The most frequently reported treatment-related adverse events (TRAEs) are predominantly Grade 1 to 2. These include:

- Dry mouth (27.5%)[2]
- Increased alanine aminotransferase (ALT) (20%)[2]
- Increased blood bilirubin[4]
- Rash[4]

Other Grade 3 or higher TRAEs that have been noted include hypocalcemia and stomatitis.[4]







Q4: Are there any significant drug-drug interactions to be aware of when administering **FHD-286**?

A4: Yes. **FHD-286** is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Concomitant administration with moderate or strong CYP3A4 inhibitors can lead to higher plasma exposure of **FHD-286**, potentially increasing the risk of toxicities.[1][2] This is particularly relevant for patients receiving triazole antifungal agents, which are common in this patient population.[1] The dosing of **FHD-286** may need to be adjusted when co-administered with such inhibitors.[1]

### **Quantitative Data Summary**

The following table summarizes the key dose-limiting and other significant treatment-related adverse events from the Phase 1 study of **FHD-286** in patients with advanced myeloid malignancies.



| Toxicity                     | Grade     | Dose Level at<br>Onset | Frequency/Inci<br>dence                                                | Citation(s) |
|------------------------------|-----------|------------------------|------------------------------------------------------------------------|-------------|
| Dose-Limiting Toxicities     |           |                        |                                                                        |             |
| Hyperbilirubinemi<br>a       | 3         | 5 mg once daily        | One patient                                                            | [1][2]      |
| Muscular<br>Weakness         | 3         | 10 mg once daily       | One patient                                                            | [1][2]      |
| Other Significant<br>TRAEs   |           |                        |                                                                        |             |
| Differentiation<br>Syndrome  | Serious   | All doses              | 10% reported as serious TRAE; 15% adjudicated by independent committee | [1][2]      |
| 3                            | All doses | 5 patients             | [1][2]                                                                 | _           |
| 4                            | All doses | 1 patient              | [1][2]                                                                 |             |
| Dry Mouth                    | 1-2       | All doses              | 27.5% of patients                                                      | [2]         |
| Increased ALT                | 1-2       | All doses              | 20% of patients                                                        | [2]         |
| Increased Blood<br>Bilirubin | ≥3        | All doses              | Reported as a common Grade 3 or higher TRAE                            | [4]         |
| Hypocalcemia                 | ≥3        | All doses              | Reported as a<br>common Grade 3<br>or higher TRAE                      | [4]         |
| Stomatitis                   | ≥3        | All doses              | Reported as a<br>common Grade 3<br>or higher TRAE                      | [4]         |

## **Experimental Protocols**



Protocol for Identification of Dose-Limiting Toxicities (Phase 1, NCT04891757)

The Phase 1 study of **FHD-286** in patients with relapsed/refractory AML or MDS employed a dose-escalation design to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose(s).[1]

- Study Design: The trial was an open-label, single-arm, non-randomized study. **FHD-286** was administered orally once daily in 28-day cycles.[1]
- Dose Escalation Strategy:
  - Initially, single-patient cohorts were used for dose escalation.[1]
  - The study transitioned to a traditional 3+3 design after one patient experienced any doselimiting toxicity (DLT) or a treatment-related Grade ≥2 toxicity within the first 28 days.[1]
- DLT Evaluation Period: The DLT evaluation period was defined as the first 28 days (Cycle 1) of treatment.[1]
- Decision Making: Dose-escalation decisions were based on a comprehensive review of safety, clinical activity, pharmacokinetic (PK), and pharmacodynamic data from a given cohort after at least three DLT-evaluable patients had completed Cycle 1.[1]

# Visualizations Signaling Pathway and Mechanism of Toxicity





Click to download full resolution via product page



Check Availability & Pricing

Caption: Mechanism of **FHD-286** leading to myeloid differentiation and potential for Differentiation Syndrome.

## Workflow for DLT Identification and Management in a Clinical Trial





Click to download full resolution via product page



Caption: Workflow for identifying and managing Dose-Limiting Toxicities (DLTs) in a clinical trial setting.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. A Phase I Study of FHD-286, a Dual BRG1/BRM (SMARCA4/SMARCA2) Inhibitor, in Patients with Advanced Myeloid Malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Foghorn Therapeutics Announces FDA Has Lifted Clinical Hold on Phase 1 Study of FHD-286 in Relapsed and/or Refractory AML/MDS Patients | Foghorn Therapeutics [ir.foghorntx.com]
- To cite this document: BenchChem. [Technical Support Center: FHD-286 Clinical Trial Safety]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8820906#fhd-286-dose-limiting-toxicities-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com